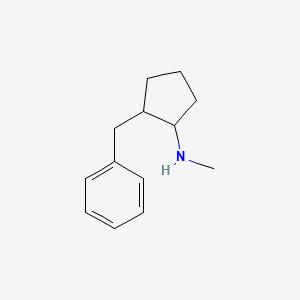

2-benzyl-N-methylcyclopentan-1-amine

Description

Properties

IUPAC Name |

2-benzyl-N-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-13-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZXFGOAOGHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Reductive Amination

- Reactants: Cyclopentanone and benzylamine.

- Mechanism: Formation of an imine intermediate by condensation of the ketone (cyclopentanone) with the primary amine (benzylamine).

- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) as catalyst.

- Solvents: Typically water-miscible solvents such as methanol, ethanol, or isopropanol are used for homogeneous phase reactions.

- Conditions:

- Temperature: 10–40 °C (preferably 20–30 °C).

- Pressure: Atmospheric or low hydrogen pressure (0.1 to 5 bar).

- Reaction time: 0.1 to 5 hours for imination, 1 to 100 hours for hydrogenation.

- Catalysts: Palladium on activated carbon is preferred; other metals from groups 8 to 10 (Pt, Ni, Rh) on inorganic supports like alumina or silica can also be used.

Step 2: Methylation

- Intermediate: The secondary amine product from reductive amination.

- Reagents: Methyl iodide or dimethyl sulfate.

- Purpose: Introduce the N-methyl group to form the tertiary amine 2-benzyl-N-methylcyclopentan-1-amine.

- Conditions: Typically carried out under basic conditions to facilitate nucleophilic substitution on the nitrogen atom.

Industrial Production Methods

- Scale-up: Industrial synthesis employs the same reductive amination and methylation steps but optimized for large-scale production.

- Process Optimization: Use of continuous flow reactors to enhance reaction efficiency, control temperature and pressure precisely, and improve yield and purity.

- Automation: Automated systems ensure consistent quality and reproducibility.

- Catalyst Recycling: Catalysts such as Pd/C are often recovered and reused to reduce costs.

Chemical Reactions and Analysis

| Reaction Type | Common Reagents | Typical Conditions | Major Products |

|---|---|---|---|

| Reductive Amination | Cyclopentanone, benzylamine, NaBH3CN or H2/Pd-C | 20-30 °C, atmospheric or low pressure | Secondary amine intermediate |

| Methylation | Methyl iodide or dimethyl sulfate, base | Mild heating, basic medium | 2-benzyl-N-methylcyclopentan-1-amine |

| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic conditions | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions | Secondary or tertiary amines |

| Substitution | Alkyl halides, acyl chlorides | Suitable solvents (e.g., dichloromethane, ethanol) | Substituted cyclopentanamine derivatives |

- Oxidation and Reduction: The compound can undergo further functional group transformations, which are useful for derivatization or degradation studies.

- Substitution Reactions: The benzyl group can be replaced or modified by nucleophilic substitution, broadening the compound’s chemical versatility.

Detailed Research Findings

- The imine formation step is crucial and is preferably performed in a homogeneous phase with water-miscible solvents to ensure better mixing and reaction kinetics.

- Avoidance of azeotropic distillation simplifies the process and reduces steps, as demonstrated in patented methods for N-benzylamine synthesis.

- The use of palladium on activated carbon as a hydrogenation catalyst is preferred for its high activity and selectivity.

- Reaction parameters such as temperature, pressure, and concentration are optimized to balance reaction rate and selectivity, minimizing side reactions.

- Methylation reagents like methyl iodide are chosen for their efficiency in alkylating the amine nitrogen without over-alkylation or degradation.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Reductive Amination | Cyclopentanone + Benzylamine + NaBH3CN or H2/Pd-C | 20–30 °C, atmospheric or low pressure, 0.1–5 h | Formation of secondary amine intermediate |

| 2 | Methylation | Methyl iodide or dimethyl sulfate + base | Mild heating, basic medium | Converts secondary amine to tertiary amine |

| Industrial Scale | Continuous flow reactors, automated systems | Optimized temp, pressure, catalyst recycling | Improved yield and purity |

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-N-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced with other substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted cyclopentanamines.

Scientific Research Applications

2-Benzyl-N-methylcyclopentan-1-amine has been extensively studied for its applications in various fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its effects on biological systems, including its potential as a psychoactive agent.

Medicine: Studied for its therapeutic potential in treating neurological disorders and other medical conditions.

Industry: Utilized in industrial processes, including the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction influences various neural pathways, leading to its psychoactive and therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparisons

Critical Observations :

Aromatic vs. 2,2-Diphenylethan-1-amine lacks a cyclopentane ring but features dual phenyl groups, favoring applications in polymer synthesis and hybrid materials .

Functional Group Impact on Reactivity :

- The hydroxyl and amide groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable N,O-bidentate coordination, critical for metal-catalyzed reactions—a feature absent in the target compound .

- The chloro substituent in 2-chloro-3-cyclopentyl-N-methylpropan-1-amine introduces electrophilic reactivity, making it suitable for Fe-catalyzed cross-couplings .

Physicochemical Properties :

- 2-Benzyl-N-methylcyclopentan-1-amine exhibits moderate lipophilicity (logP estimated ~2.5) due to its benzyl group, whereas 2,2-diphenylethan-1-amine is more hydrophobic (logP ~3.5) due to dual phenyl groups .

Biological Activity

2-Benzyl-N-methylcyclopentan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-benzyl-N-methylcyclopentan-1-amine is . It features a cyclopentane ring substituted with a benzyl group and a methyl group on the nitrogen atom, which contributes to its unique chemical properties and biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C13H19N |

| SMILES | CNC1CCCC1CC2=CC=CC=C2 |

| InChI | InChI=1S/C13H19N/c1-14-13-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 |

| InChIKey | JNZXFGOAOGHIRV-UHFFFAOYSA-N |

The biological activity of 2-benzyl-N-methylcyclopentan-1-amine is primarily attributed to its interaction with neurotransmitter receptors in the brain, particularly those related to dopamine and serotonin. This interaction can modulate neurotransmitter release and uptake, influencing various neural pathways associated with mood regulation and cognitive function.

Anticancer Properties

Research indicates that 2-benzyl-N-methylcyclopentan-1-amine may possess anticancer properties . Analogous compounds have shown efficacy in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production in cellular models, suggesting a mechanism for mitigating inflammatory responses that can contribute to cancer progression .

Case Study:

In a study focusing on similar compounds, researchers observed that derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the activation of caspases and modulation of cyclin-dependent kinases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Studies suggest that it may inhibit key signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) pathway and nuclear factor-kappa B (NF-kB) signaling .

Experimental Findings:

In vitro studies demonstrated that treatment with related compounds led to a significant reduction in inflammatory cytokine production during lipopolysaccharide (LPS) stimulation in THP-1 cells . This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-benzyl-N-methylcyclopentan-1-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-benzyl-N-methyldodecan-1-amine | Longer carbon chain | Notable anti-cancer effects on lung cancer cells |

| N-benzyl-N-methyldecan-1-amine | Intermediate carbon chain | Induces apoptosis in leukemia cells |

| Cyclopentanamine | Parent compound without substituents | Used as a reference for comparing effects |

The distinct combination of the benzyl and N-methyl groups in 2-benzyl-N-methylcyclopentan-1-amine enhances its ability to interact with specific molecular targets compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzyl-N-methylcyclopentan-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via imine condensation–isoaromatization using (E)-2-arylidene-3-cyclohexenones and primary amines under acidic conditions (e.g., acetic acid) at 80–100°C . Alternatively, Pd-catalyzed allylic amination with benzylamine derivatives and cyclopentene precursors can achieve regioselective coupling, requiring careful optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., THF) . Yield improvements (>70%) are often achieved by controlling stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, HRMS) be used to confirm the structure and purity of 2-benzyl-N-methylcyclopentan-1-amine?

- Methodology :

- ¹H/¹³C NMR : Compare experimental shifts with predicted values (e.g., δ ~2.8 ppm for N-methyl protons, δ ~3.5 ppm for benzyl CH₂). Use deuterated solvents (CDCl₃) and internal standards (TMS) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₈N: 188.1439) to confirm molecular formula .

- Cross-validation : Use computational tools like cclib to compare experimental and theoretical spectra across multiple software packages .

Q. What are the key physicochemical properties (e.g., logP, solubility) of 2-benzyl-N-methylcyclopentan-1-amine, and how are they experimentally determined?

- Methodology :

- logP : Measure via reverse-phase HPLC using a C18 column and a water/acetonitrile gradient; compare retention times with standards .

- Solubility : Perform gravimetric analysis in solvents (e.g., ethanol, DMSO) at 25°C. Use dynamic light scattering (DLS) for aggregation-prone samples .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the biological activity or reactivity of 2-benzyl-N-methylcyclopentan-1-amine?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin 5-HT₂C) based on structural analogs . Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. How do researchers resolve contradictions in spectroscopic or crystallographic data for structurally similar amines?

- Methodology :

- Crystallography : Refine X-ray data using SHELXL to resolve ambiguities in bond lengths/angles. Cross-check with powder XRD for polymorphism .

- Data reconciliation : Apply multivariate analysis (PCA) to NMR datasets or use cclib to harmonize outputs from Gaussian, ORCA, and NWChem .

Q. What strategies improve regioselectivity in the N-methylation of 2-benzylcyclopentan-1-amine derivatives?

- Methodology :

- Protecting groups : Use Boc or Fmoc to shield the primary amine, enabling selective methylation at the cyclopentane-attached nitrogen .

- Catalytic systems : Employ phase-transfer catalysts (e.g., TBAB) with methyl iodide in biphasic solvent systems (H₂O/CH₂Cl₂) .

Q. How does the steric and electronic environment of the cyclopentane ring influence the compound’s stability under acidic/basic conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.